molecular formula C15H14O2 B1608334 1-[4-(3-Methoxyphenyl)phenyl]ethanone CAS No. 76650-30-1

1-[4-(3-Methoxyphenyl)phenyl]ethanone

Cat. No. B1608334
CAS RN: 76650-30-1
M. Wt: 226.27 g/mol
InChI Key: RINJTUZMQGRYAL-UHFFFAOYSA-N
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Description

“1-[4-(3-Methoxyphenyl)phenyl]ethanone” is a chemical compound with the molecular formula C15H14O2 . It is also known as "4’-(Benzyloxy) acetophenone" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C15H14O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 .

Scientific Research Applications

Structural Characterization and Synthesis

Research on derivatives of 1-[4-(3-Methoxyphenyl)phenyl]ethanone demonstrates their structural diversity and potential for further chemical modifications. Studies have detailed the X-ray and density functional theory (DFT) analysis of isomeric structures related to this compound, shedding light on their molecular geometry, intramolecular interactions, and energetic behaviors in different solvent media (Șahin et al., 2011). The crystal structure analysis of various derivatives, including those with oxime and hydrazone functionalities, further expands on the compound's versatility for forming stable crystalline structures with distinct molecular conformations (Xiaoping Rao et al., 2014) (Tian Xiao-xue, 2011).

Applications in Medicinal Chemistry

Several studies highlight the synthesis of novel compounds derived from this compound, exploring their potential in medicinal chemistry. For instance, derivatives have been investigated for their antimicrobial activity, showcasing the compound's utility as a precursor for developing new therapeutic agents (D. Ashok et al., 2014). Additionally, some derivatives have been assessed for their ability to act as photoremovable protecting groups for carboxylic acids, indicating applications in controlled drug release mechanisms (Walters N. Atemnkeng et al., 2003).

Advancements in Synthesis Techniques

Research also delves into innovative synthesis techniques for derivatives of this compound, including electrochemical methods that offer environmentally friendly and efficient alternatives to traditional chemical syntheses. These studies demonstrate the compound's amenability to novel synthesis approaches, potentially leading to greener chemistry practices and new avenues for compound modification (D. Nematollahi et al., 2011).

properties

IUPAC Name

1-[4-(3-methoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(16)12-6-8-13(9-7-12)14-4-3-5-15(10-14)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINJTUZMQGRYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391867
Record name 1-(3'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76650-30-1
Record name 1-(3′-Methoxy[1,1′-biphenyl]-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76650-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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